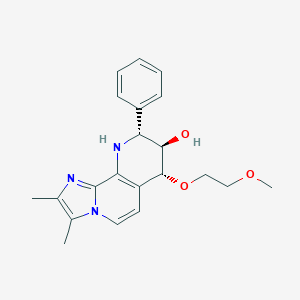

Soraprazan

Vue d'ensemble

Description

Le soraprazan est un nouvel inhibiteur compétitif de la pompe à protons (P-CAB) qui s'est révélé prometteur dans le traitement du reflux gastro-œsophagien (RGO) et d'autres affections liées à l'acidité. Contrairement aux inhibiteurs de la pompe à protons (IPP) traditionnels, le this compound offre une inhibition rapide et constante de la sécrétion d'acide gastrique en ciblant l'enzyme H,K-ATPase dans l'estomac .

Applications De Recherche Scientifique

Soraprazan has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study acid-base interactions and enzyme inhibition.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Primarily used in the treatment of GERD and other acid-related disorders.

Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mécanisme D'action

Target of Action

Soraprazan primarily targets the H+/K+ ATPase , also known as the gastric proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound is a potassium-competitive acid blocker (P-CAB) . It works by reversibly blocking the potassium channel of the H+/K+ ATPase . This action inhibits the ability of the enzyme to secrete hydrogen ions into the stomach, thereby reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the H+/K+ ATPase by this compound affects the biochemical pathway of gastric acid production. By blocking the potassium channel of the enzyme, this compound prevents the exchange of potassium ions with hydrogen ions. This action disrupts the normal functioning of the enzyme, leading to a decrease in gastric acid secretion .

Pharmacokinetics

As a p-cab, it is expected to have a rapid onset of action and a prolonged and consistent elevation of intragastric ph .

Result of Action

The primary result of this compound’s action is the immediate inhibition of acid secretion in various in vitro models and in vivo . It has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . This leads to a reduction in gastric acidity, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) .

Action Environment

Unlike proton pump inhibitors (PPIs), which are acid-labile drugs, this compound is stable in the acidic gastric environment . This stability allows this compound to exert a pH-independent and direct inhibitory activity on the H+/K+ ATPase .

Analyse Biochimique

Biochemical Properties

Soraprazan interacts with the gastric H,K-ATPase, an enzyme crucial for acid secretion in the stomach . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . This compound is more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases .

Cellular Effects

This compound is expected to enter the cells of the retina, where it attaches to the abnormal deposits that damage the retina cells .

Molecular Mechanism

This compound acts as a potent and reversible inhibitor of the H,K-ATPase . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . The inhibitory and binding properties of this compound have been analyzed, revealing its mode of action, selectivity, and in vivo potency .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various in vitro models and in vivo studies . This compound shows immediate inhibition of acid secretion and is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Dosage Effects in Animal Models

The dosage effects of this compound have been studied in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in a mouse model for increased lipofuscinogenesis . The distribution of silver grains revealed that this compound accumulated specifically in the retinal pigment epithelium (RPE) by binding to the RPE pigments (melanin, lipofuscin, and melanolipofuscin) and that it was still detected after 20 weeks .

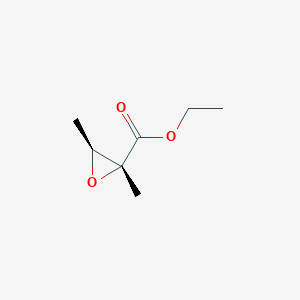

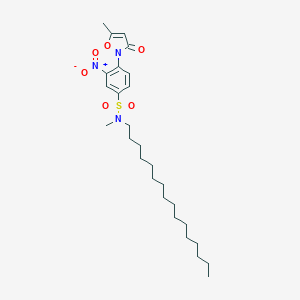

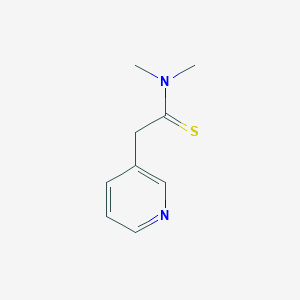

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du soraprazan implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse comprend généralement :

- Formation du noyau imidazo[1,2-h][1,7]naphtyridine.

- Introduction de groupes fonctionnels tels que les groupes méthoxyéthoxy et phényle.

- Étapes de cyclisation finale et de purification pour obtenir le this compound sous sa forme pure .

Méthodes de production industrielle

La production industrielle du this compound implique le passage de la synthèse en laboratoire à une échelle commerciale. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le soraprazan subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le this compound.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les interactions acide-base et l'inhibition enzymatique.

Biologie : Investigué pour ses effets sur les processus cellulaires et l'activité enzymatique.

Médecine : Principalement utilisé dans le traitement du RGO et d'autres troubles liés à l'acidité.

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive l'enzyme H,K-ATPase dans l'estomac. Cette enzyme est responsable de l'étape finale de la sécrétion d'acide gastrique. En se liant à l'enzyme, le this compound empêche l'échange d'ions potassium avec des ions hydrogène, réduisant ainsi la sécrétion d'acide. Cette inhibition est rapide et réversible, ce qui fait du this compound un bloqueur d'acide très efficace .

Comparaison Avec Des Composés Similaires

Composés similaires

Vonoprazan : Un autre P-CAB avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

Tegoprazan : Un P-CAB utilisé dans le traitement des troubles liés à l'acidité.

Fexuprazan : Un P-CAB en phase d'investigation avec des résultats prometteurs dans les essais cliniques.

Unicité du soraprazan

Le this compound se démarque par son délai d'action rapide et sa forte sélectivité pour l'enzyme H,K-ATPase. Il offre une inhibition de l'acide plus constante par rapport aux IPP traditionnels et aux autres P-CAB, ce qui en fait une option précieuse pour les patients atteints de RGO et de conditions connexes .

Propriétés

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

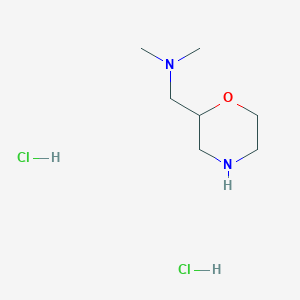

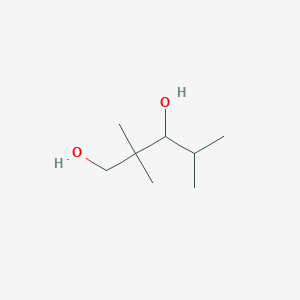

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)